N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline
Description
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline is a nitrovinyl-substituted aniline derivative featuring a benzenesulfonyl group and 2,4-difluoroaniline moiety. Its structure combines electron-withdrawing (nitro, sulfonyl) and electron-donating (fluoro) substituents, influencing its electronic properties and reactivity. The compound’s benzenesulfonyl group may enhance stability compared to non-sulfonylated analogs, while the nitroethenyl moiety could confer unique reactivity in nucleophilic or cycloaddition reactions.
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O4S/c15-10-6-7-13(12(16)8-10)17-9-14(18(19)20)23(21,22)11-4-2-1-3-5-11/h1-9,17H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORSMDVQNGSXEW-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(C=C(C=C2)F)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with amines, suggesting that this compound may also target amines.
Mode of Action
It’s structurally similar to compounds used in the hinsberg test, which involves the reaction of amines with benzenesulfonyl chloride. The amine acts as a nucleophile and attacks the electrophilic benzenesulfonyl chloride, leading to the displacement of the chloride and the generation of the N-alkylbenzenesulfonamide.
Biochemical Pathways
Based on its structural similarity to compounds used in the hinsberg test, it can be inferred that it may affect pathways involving amines.
Result of Action
Based on its structural similarity to compounds used in the hinsberg test, it can be inferred that it may result in the formation of N-alkylbenzenesulfonamides.
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of both a nitroethenyl group and a benzenesulfonyl moiety, contributes to its reactivity and biological interactions. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12N2O4S
- IUPAC Name : N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline
- CAS Number : 1164530-75-9
The compound exhibits a solid physical form with a purity of approximately 90% . Its molecular structure allows for various chemical reactions, including oxidation and reduction processes that can modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the following mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with cellular targets, potentially causing enzyme inhibition or modification of protein functions.
- Sulfonyl Group Interaction : The benzenesulfonyl moiety can participate in nucleophilic substitution reactions, allowing the compound to engage with nucleophilic sites on proteins and other biomolecules.
- Cytochrome P450 Interaction : Similar compounds have shown bioactivation via cytochrome P450 enzymes, which convert aniline derivatives into reactive benzoquinoneimines. This process could enhance the compound's reactivity and biological effects .
Antimicrobial Activity
Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, modifications in the aniline structure can lead to enhanced antibacterial activity against various pathogens .
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may have anticancer properties by inducing apoptosis in cancer cells. The presence of fluorine atoms in related compounds has been noted to increase their potency against certain cancer cell lines due to enhanced lipophilicity and membrane permeability .
Case Studies
- Fluorinated Anilines : A study evaluated the metabolism and bioactivation of fluorinated aniline derivatives, revealing that para-fluorinated anilines showed increased bioactivation leading to reactive metabolites. This suggests that similar structural modifications in this compound could enhance its biological activity .
- Enzyme Inhibition Studies : In vitro studies on sulfonamide derivatives have demonstrated their potential as enzyme inhibitors, particularly against specific bacterial enzymes. This could imply a similar mechanism for this compound in inhibiting vital microbial enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline | Structure | Potentially enhanced reactivity due to trifluoromethyl group |
| N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline | Structure | Demonstrated enzyme inhibition properties |
| 4-Fluoroaniline | Structure | Increased bioactivation leading to reactive metabolites |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
*Estimated based on structural analogs.
Preparation Methods
Fluorination of 2,4,5-Trichloronitrobenzene
The first step replaces two chlorine atoms with fluorine using a solid-liquid phase-transfer catalyst (PTC). Potassium fluoride (KF) serves as the fluorinating agent, while tricaprylylmethylammonium chloride (Aliquat 336) acts as the PTC. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 100–175°C |
| Reaction Time | 8–20 hours |
| Solvent | Toluene or dimethylsulfoxide |
| Catalyst Loading | 4–8 mol% |
| Yield | 52–98.6% |
This step achieves selective fluorination at the ortho and para positions, producing 2,4-difluoro-5-chloronitrobenzene with minimal byproducts.
Hydrogenation of 2,4-Difluoro-5-Chloronitrobenzene
The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen gas (3–10 atm). Sodium acetate buffers the reaction, preventing HCl accumulation from chlorine displacement:
$$
\text{2,4-Difluoro-5-chloronitrobenzene} + 4\text{H}2 \rightarrow \text{2,4-Difluoroaniline} + \text{HCl} + 2\text{H}2\text{O}
$$
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–70°C |
| Hydrogen Pressure | 3 atm (40 psig) |
| Catalyst Loading | 5–10 wt% Pd/C |
| Yield | 48–94% |
The introduction of the E-2-(benzenesulfonyl)-2-nitroethenyl group involves a Michael addition between 2,4-difluoroaniline and a nitroalkene sulfone. While explicit protocols for this step are absent in the cited patent, analogous reactions suggest the following pathway:
Synthesis of 2-(Benzenesulfonyl)-2-Nitroethylene
- Sulfonation of Styrene : Benzenesulfonyl chloride reacts with styrene in the presence of a base (e.g., triethylamine) to form 2-(benzenesulfonyl)ethylene.
- Nitration : The ethylene intermediate undergoes nitration using concentrated nitric acid and sulfuric acid, yielding 2-(benzenesulfonyl)-2-nitroethylene.
Coupling Reaction
2,4-Difluoroaniline attacks the β-position of the nitroethylene sulfone in a stereospecific Michael addition, facilitated by polar aprotic solvents (e.g., dimethylformamide) and mild heating (60–80°C). The E-configuration is preserved through careful control of steric and electronic effects.
Optimization Strategies and Yield Enhancement
Catalytic System Refinement
- Phase-Transfer Catalysts : Aliquat 336 enhances fluorination efficiency by shuttling fluoride ions across the solid-liquid interface, reducing reaction times by 30–40% compared to uncatalyzed systems.
- Hydrogenation Catalysts : Pd/C achieves near-quantitative nitro reduction but requires strict moisture control to prevent deactivation.
Solvent Effects
- Fluorination : Aromatic solvents (toluene) improve substrate solubility, while dipolar solvents (dimethylsulfoxide) accelerate ion transfer.
- Coupling : Dimethylformamide stabilizes the nitroethenyl intermediate, suppressing polymerization.
Data Tables and Experimental Findings
Table 1: Fluorination of 2,4,5-Trichloronitrobenzene
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aliquat 336 | Toluene | 150 | 12 | 52 |
| 2 | Aliquat 336 | Dimethylsulfoxide | 100 | 23 | 98.6 |
Table 2: Hydrogenation of 2,4-Difluoro-5-Chloronitrobenzene
| Entry | Catalyst | H₂ Pressure (atm) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 5% Pd/C | 3 | 60 | 70 |
| 2 | 10% Pd/C | 10 | 70 | 94 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline?
- Methodology : The compound can be synthesized via condensation reactions. For example, fluorinated aniline derivatives are often prepared by reacting 2,4-difluoroaniline with activated electrophiles like nitroethenyl sulfones. A similar approach (e.g., condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline) yielded 87% purity in analogous compounds .
- Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Optimize stoichiometry and temperature (e.g., 60–80°C) to favor the E-isomer.
- Table 1 : Synthetic Methods Comparison
| Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| 2,4-difluoroaniline + nitroethenyl sulfone | Base (K₂CO₃), DMF, 70°C | 87% | |
| Cu(I)-catalyzed arylation | CuI, 2-isobutyrylcyclohexanone | 20–25% |
Q. How is the compound characterized structurally?
- Methodology :
- X-ray crystallography : Resolve the E-configuration and confirm sulfonyl/nitro group orientation .
- NMR/MS : ¹⁹F-NMR detects fluorine environments (e.g., δ -110 to -120 ppm for aromatic F), while HRMS validates molecular weight .
- Data Interpretation : Crystallographic data (e.g., CCDC-2100901 in ) should be cross-referenced with computational models to resolve ambiguities in bond angles or stereochemistry.
Q. What are the solubility and stability profiles of this compound?
- Methodology :
- Solubility: Test in polar (DMF, DMSO) vs. non-polar solvents (hexane) using UV-Vis or gravimetric analysis.
- Stability: Monitor degradation under light, heat, or varying pH via HPLC .
- Findings : Similar sulfonamide derivatives show stability in DMSO but hydrolyze in acidic aqueous conditions .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen against protein targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina .
- Case Study : Docking studies on analogous compounds revealed strong binding to tyrosine kinases, suggesting potential kinase inhibition .
Q. How to resolve contradictions in spectroscopic data across studies?
- Example : Discrepancies in ¹H-NMR chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or paramagnetic impurities.
- Resolution :
- Replicate experiments under standardized conditions (solvent, temperature).
- Use 2D-NMR (COSY, HSQC) to assign signals unambiguously .
Q. What experimental designs assess aquatic toxicity using zebrafish models?
- Methodology :
- Acute Static Test : Expose adult zebrafish (Danio rerio) to graded concentrations (10–300 mg/L) for 96 hours, monitoring LC₅₀ (e.g., 200.96 mg/L for 2,4-difluoroaniline ).
- Behavioral Endpoints : Track swimming patterns, gill movement, and equilibrium loss via video tracking software.
- Table 2 : Toxicity Parameters for Related Compounds
| Compound | LC₅₀ (mg/L) | Test Model | Reference |
|---|---|---|---|
| 2,4-difluoroaniline | 200.96 | Zebrafish | |
| Nitroethenyl derivatives | Pending | Daphnia magna | – |
Q. What catalytic systems improve synthesis efficiency?
- Methodology : Compare Cu(I) vs. Pd(0) catalysts in arylations.
- Cu(I) : Higher yields (20–25%) for bulky substrates but slower kinetics.
- Pd(0) : Faster reactions but lower compatibility with nitro groups .
- Optimization : Screen ligands (e.g., bipyridines) to enhance Cu(I) activity.
Data Contradiction Analysis
-
Synthesis Yields : and report 87% yields for analogous compounds, while shows lower yields (20–25%) for catalytic methods.
- Explanation : Condensation reactions benefit from pre-activated electrophiles, whereas catalytic methods face steric hindrance from the nitroethenyl group.
-
Toxicity vs. Bioactivity : While 2,4-difluoroaniline is toxic (LC₅₀ = 200.96 mg/L ), its derivatives may exhibit therapeutic potential (e.g., antimicrobial activity ).
- Strategy : Modify substituents (e.g., replace nitro with amine groups) to balance bioactivity and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
